trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine
Brand Name: Vulcanchem
CAS No.: 153260-24-3
VCID: VC21116534
InChI: InChI=1S/C10H15N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h6-7,12H,1-5H2,(H2,11,13)/t6-,7+/m1/s1
SMILES: C1CC2C(CCC3=C2N=C(S3)N)NC1
Molecular Formula: C10H15N3S
Molecular Weight: 209.31 g/mol

trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine

CAS No.: 153260-24-3

Cat. No.: VC21116534

Molecular Formula: C10H15N3S

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

trans-4,5,5a,6,7,8,9,9a-Octahydrothiazolo(4,5-f)quinolin-2-amine - 153260-24-3

Specification

CAS No. 153260-24-3
Molecular Formula C10H15N3S
Molecular Weight 209.31 g/mol
IUPAC Name (5aS,9aR)-4,5,5a,6,7,8,9,9a-octahydro-[1,3]thiazolo[4,5-f]quinolin-2-amine
Standard InChI InChI=1S/C10H15N3S/c11-10-13-9-6-2-1-5-12-7(6)3-4-8(9)14-10/h6-7,12H,1-5H2,(H2,11,13)/t6-,7+/m1/s1
Standard InChI Key BAHUCMQZRKBOSK-RQJHMYQMSA-N
Isomeric SMILES C1C[C@@H]2[C@H](CCC3=C2N=C(S3)N)NC1
SMILES C1CC2C(CCC3=C2N=C(S3)N)NC1
Canonical SMILES C1CC2C(CCC3=C2N=C(S3)N)NC1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator